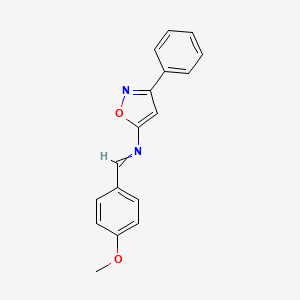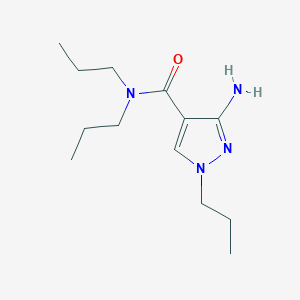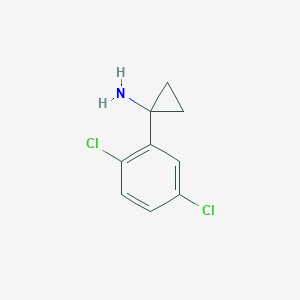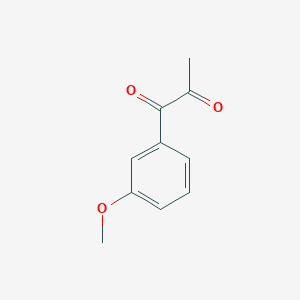
1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of nitro-substituted pyridines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by the introduction of a trifluoromethyl group. Common reagents used in these reactions include nitric acid, sulfuric acid, and trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine
- 1-Methyl-4-nitro-3-(trifluoromethyl)pyridin-2(1H)-one
- 1-Methyl-5-nitro-2-(trifluoromethyl)pyridin-3(1H)-one
Uniqueness
1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H5F3N2O3 |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
1-methyl-5-nitro-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5F3N2O3/c1-11-3-4(12(14)15)2-5(6(11)13)7(8,9)10/h2-3H,1H3 |
InChI Key |
BFLLDGRXHRIPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742331.png)
![3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11742333.png)
amine](/img/structure/B11742341.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11742342.png)
![1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B11742358.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742360.png)
![1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole](/img/structure/B11742363.png)


![Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-](/img/structure/B11742387.png)
![(2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11742392.png)

amine](/img/structure/B11742395.png)
